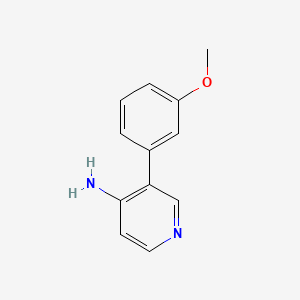

3-(3-Methoxyphenyl)pyridin-4-amine

Description

3-(3-Methoxyphenyl)pyridin-4-amine is a pyridine derivative featuring a methoxyphenyl substituent at the 3-position and an amine group at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₁₂N₂O (molecular weight: 200.24) .

Properties

IUPAC Name |

3-(3-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-4-2-3-9(7-10)11-8-14-6-5-12(11)13/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCUUNMNJNJUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734706 | |

| Record name | 3-(3-Methoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344105-33-4 | |

| Record name | 3-(3-Methoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with a methoxyphenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)pyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)pyridin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Electronic and Steric Effects

- Methoxy (–OCH₃) vs. In contrast, the –CF₃ group in 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine and 3-(3-(trifluoromethyl)phenyl)pyridin-4-amine is electron-withdrawing, increasing lipophilicity and possibly improving membrane permeability but reducing aqueous solubility .

Heterocyclic Variations:

Pyrazolo[3,4-b]pyridine derivatives (e.g., compound 11b) and thiazole-containing analogues (e.g., N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and steric bulk. These modifications may influence target binding specificity .

Pharmacological Implications

- The fluorine-substituted compound (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine may offer improved metabolic stability due to the fluorine atom’s resistance to oxidative degradation .

Synthetic Utility: The target compound and its analogues (e.g., 3-methoxypyridin-4-amine) serve as intermediates in synthesizing more complex heterocycles, such as pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines () or imidazo[1,2-a]pyrazines ().

Biological Activity

3-(3-Methoxyphenyl)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 3-(3-Methoxyphenyl)pyridin-4-amine can be described as follows:

- IUPAC Name : 3-(3-Methoxyphenyl)pyridin-4-amine

- Molecular Formula : C12H12N2O

- Molecular Weight : 200.24 g/mol

This compound features a pyridine ring substituted with a methoxyphenyl group, which is believed to enhance its biological activity through increased hydrophobic interactions and electron donation.

Research indicates that 3-(3-Methoxyphenyl)pyridin-4-amine exhibits its biological effects through several mechanisms:

- Inhibition of Kinase Pathways : The compound has been identified as an inhibitor of the FLT3 and BCR-ABL pathways, which are crucial in the pathology of certain leukemias. It mediates pro-apoptotic effects on cancer cells by disrupting these signaling pathways .

- Antiproliferative Activity : In studies involving various cancer cell lines, 3-(3-Methoxyphenyl)pyridin-4-amine demonstrated significant antiproliferative activity, with IC50 values ranging from 0.1 to 11 µM, indicating strong efficacy against cancer cells .

Anticancer Properties

The anticancer activity of 3-(3-Methoxyphenyl)pyridin-4-amine has been documented in several studies:

- Cell Line Studies : The compound was tested against multiple cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). It showed selective antiproliferative effects with notable IC50 values, suggesting potential for development as an anticancer agent .

- Mechanistic Insights : The pro-apoptotic mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-(3-Methoxyphenyl)pyridin-4-amine has also shown antimicrobial activity:

- Chlamydia Inhibition : Compounds structurally related to 3-(3-Methoxyphenyl)pyridin-4-amine were assessed for their ability to inhibit Chlamydia species, demonstrating selective activity against these pathogens without significant toxicity to host cells .

Research Findings and Case Studies

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 3-(3-Methoxyphenyl)pyridin-4-amine is still under investigation; however, initial studies suggest it possesses favorable solubility and stability characteristics that could enhance its therapeutic potential. Toxicity assessments indicate that the compound does not exhibit significant cytotoxicity at effective doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.